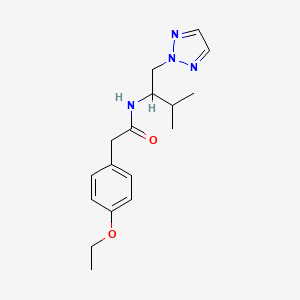

2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

Description

2-(4-Ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group attached to the acetamide backbone and a 2H-1,2,3-triazole-containing branched alkyl chain as the N-substituent.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-4-23-15-7-5-14(6-8-15)11-17(22)20-16(13(2)3)12-21-18-9-10-19-21/h5-10,13,16H,4,11-12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOZVMDZYSTOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC(CN2N=CC=N2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the 4-ethoxyphenyl acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is then reacted with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine in the presence of a base such as triethylamine to yield the desired acetamide.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity to these targets, while the acetamide moiety can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of acetamides, as outlined below:

Spectroscopic Properties

Key spectral features of the target compound can be inferred from analogues:

- IR Spectroscopy :

- NMR :

Crystallographic and Conformational Analysis

- Molecular Geometry : The ethoxyphenyl and triazole groups likely induce torsional strain, similar to dichlorophenyl-thiazole acetamides (e.g., dihedral angles of 61.8° between aryl and heterocyclic rings) .

- Crystal Packing : Hydrogen bonding (N–H⋯O/N) and π-stacking interactions (as seen in benzothiazole derivatives ) may stabilize the lattice.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a novel synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis involves multiple steps, typically starting from 4-ethoxyphenol and incorporating triazole synthesis techniques such as the Huisgen cycloaddition reaction. The detailed synthesis pathway has been documented in various studies, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of triazole derivatives, including this compound. In vitro tests against a panel of human cancer cell lines demonstrated significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results indicate that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the triazole moiety contributes to its antimicrobial efficacy by disrupting bacterial cell wall synthesis.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The triazole structure is known to inhibit cytochrome P450 enzymes, which are crucial for various metabolic processes in both fungi and mammals . This inhibition can lead to altered drug metabolism and enhanced efficacy of co-administered agents.

- Cell Cycle Disruption : Studies indicate that compounds with triazole groups can induce G1 phase arrest in cancer cells, leading to reduced cell proliferation .

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells.

Study on Anticancer Effects

In a notable case study involving breast cancer models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study reported:

- Tumor volume reduction by approximately 50% after four weeks of treatment.

- Histological analysis revealed increased apoptosis in treated tumors, confirming the compound's potential as an anticancer agent.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains. The findings highlighted:

- Effective inhibition of biofilm formation in Staphylococcus aureus.

- Enhanced susceptibility of resistant strains when combined with conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.